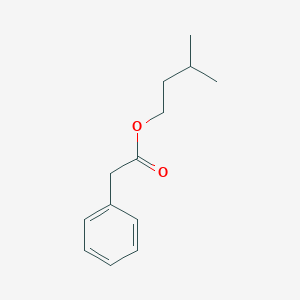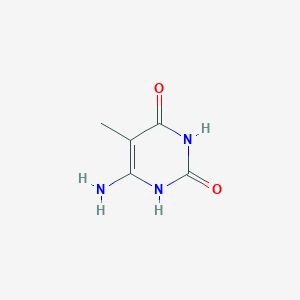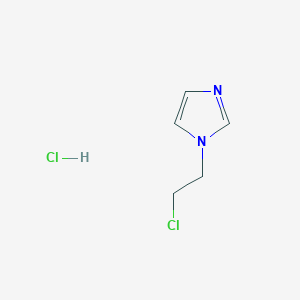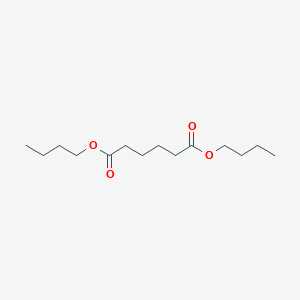
1,2-Dihydrochrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydrochrysene is a polycyclic aromatic hydrocarbon (PAH) that has attracted attention in scientific research due to its unique chemical structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1,2-Dihydrochrysene is not well understood, but it is believed to be related to its unique chemical structure and ability to interact with other molecules in biological systems. It has been shown to interact with DNA and RNA, which may contribute to its potential applications in cancer therapy and gene regulation.
Biochemische Und Physiologische Effekte
1,2-Dihydrochrysene has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. It has been studied for its potential applications in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2-Dihydrochrysene in lab experiments is its unique chemical structure, which allows for the synthesis of a variety of derivatives with different properties. However, one limitation is its potential toxicity, which may require special handling and safety precautions.
Zukünftige Richtungen
For research on 1,2-Dihydrochrysene include the development of new synthesis methods and the study of its potential applications in other fields, such as drug discovery and materials science. Additionally, further research is needed to understand its mechanism of action and potential toxicity, which may inform its use in biological systems.
Synthesemethoden
1,2-Dihydrochrysene can be synthesized through various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and Suzuki-Miyaura coupling reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene with 1,2-benzoquinone, while the Friedel-Crafts reaction involves the reaction of benzene with cyclopentadiene and an acid catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of 1,2-dibromoethene with phenylboronic acid in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydrochrysene has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and materials science. It has been used as a building block for the synthesis of organic semiconductors, such as polymeric materials and small molecules, which have potential applications in electronic devices, such as solar cells and light-emitting diodes.
Eigenschaften
CAS-Nummer |
18930-98-8 |
|---|---|
Produktname |
1,2-Dihydrochrysene |
Molekularformel |
C18H14 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
1,2-dihydrochrysene |
InChI |
InChI=1S/C18H14/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1,3-5,7-12H,2,6H2 |
InChI-Schlüssel |
TVOQZJIIVKIKQU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Andere CAS-Nummern |
41593-31-1 |
Synonyme |
1,2-dihydrochrysene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



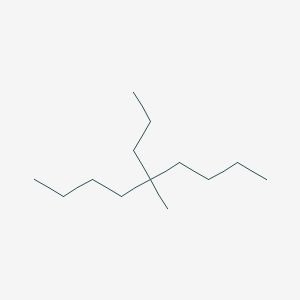
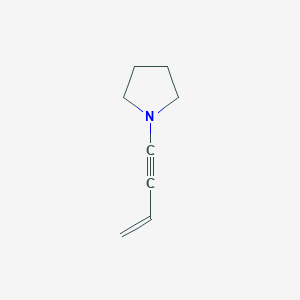
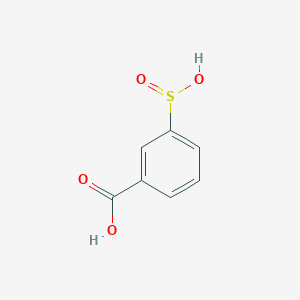
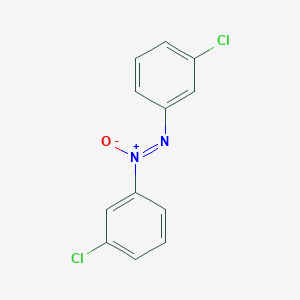
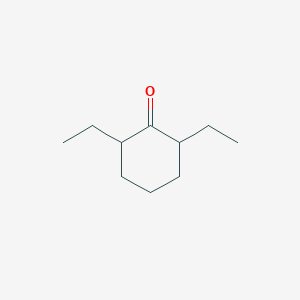
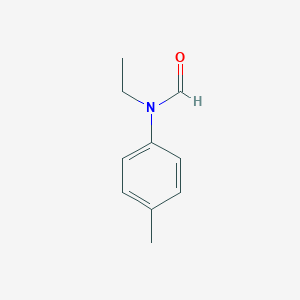
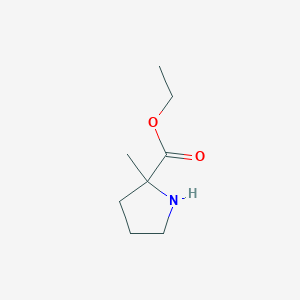
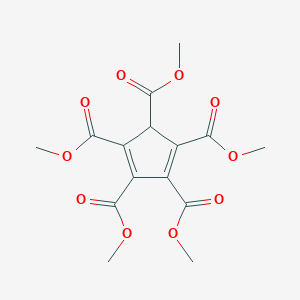
![8-Azaspiro[4.5]decane](/img/structure/B94499.png)
